3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
Overview
Description
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their diverse applications .
Mode of Action
Trifluoromethylpyridines, which include this compound, are believed to exert their biological activities through the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Compounds containing the trifluoromethylpyridine group have been found to have various effects in the agrochemical and pharmaceutical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid typically involves the introduction of the trifluoromethyl group to the pyridine ring followed by the formation of the propanoic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group to the pyridine ring. The resulting intermediate can then be subjected to further reactions to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the propanoic acid group but shares the trifluoromethyl-pyridine core.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group attached to a benzene ring with a carboxylic acid group.
3-(Trifluoromethyl)phenylacetic acid: Features a trifluoromethyl group on a phenyl ring with an acetic acid moiety.
Uniqueness
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid is unique due to the combination of the trifluoromethyl group and the propanoic acid moiety attached to a pyridine ring. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1,3,5H,2,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLLDYJLFQFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382630 | |
Record name | 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539855-70-4 | |
Record name | 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 539855-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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